4-(3-フルオロフェニル)安息香酸

概要

説明

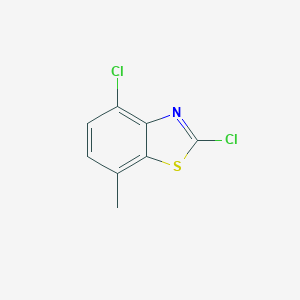

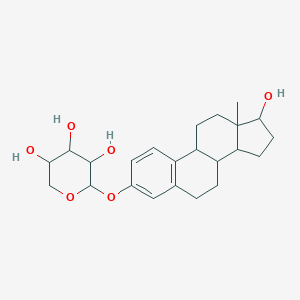

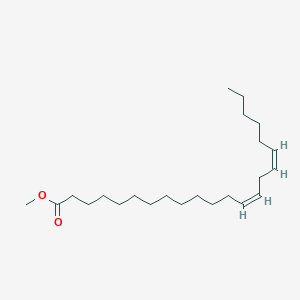

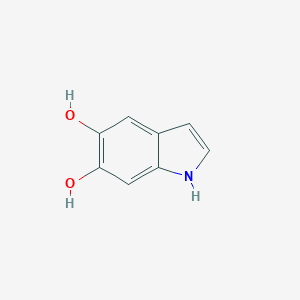

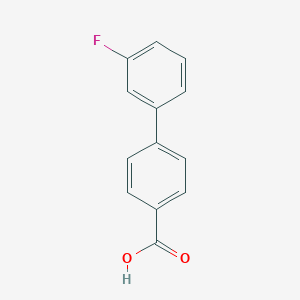

4-(3-fluorophenyl)benzoic Acid is a chemical compound that contains a total of 26 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 4-(3-fluorophenyl)benzoic Acid involves various chemical reactions. The progress of these reactions can be checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis

The molecular structure of 4-(3-fluorophenyl)benzoic Acid is characterized by the presence of a carboxylic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a single bond. The second phenyl ring carries a fluorine atom .科学的研究の応用

4-(3-フルオロフェニル)安息香酸: 科学研究アプリケーションの包括的な分析

ヘパラン硫酸模倣物の合成: この化合物は、発生生物学、血管新生、血液凝固など、さまざまな生物学的プロセスにおいて重要な役割を果たすヘパラン硫酸グリコサミノグリカン(HSGAG)模倣化合物の合成における出発試薬として役立ちます。 .

抗菌剤開発: 研究では、抗生物質耐性という世界的な課題に対処するための抗菌剤開発における可能性が示唆されています。 .

がん研究: これは、がんとの闘いを続けるためのジベンゾエートエステル型抗がん剤の合成ビルディングブロックとして使用されています。 .

医薬品化学: この化合物の構造は、その独特の特性により、新規治療薬の設計において医薬品化学で役立ちます。

材料科学: 材料科学では、表面特性を変更したり、特定の特性を持つ新しいポリマー構造を作成するために使用できます。

分析化学: 分析化学では、機器の校正や方法の検証に標準または参照化合物として使用できます。

Safety and Hazards

4-(3-fluorophenyl)benzoic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to handle it with gloves, avoid breathing dust, and use only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 4-(3-fluorophenyl)benzoic Acid, also known as 3’-Fluorobiphenyl-4-carboxylic acid, is Bcl-2 , a protein that regulates cell death (apoptosis), thereby playing a key role in the survival of cells .

Mode of Action

4-(3-fluorophenyl)benzoic Acid interacts with its target, Bcl-2, by binding to it. The binding affinity (KD value) is approximately 400 μM . This interaction can lead to changes in the function of Bcl-2, potentially influencing cell survival and death processes .

Biochemical Pathways

The compound’s interaction with Bcl-2 affects the apoptosis pathway. Bcl-2 is a family of proteins known to regulate cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis. By binding to Bcl-2, 4-(3-fluorophenyl)benzoic Acid may influence these processes, potentially leading to downstream effects on cell survival .

Result of Action

The molecular and cellular effects of 4-(3-fluorophenyl)benzoic Acid’s action would depend on its influence on Bcl-2 and the subsequent impact on apoptosis. If the compound inhibits Bcl-2, it could promote apoptosis, leading to increased cell death. Conversely, if it enhances Bcl-2 activity, it could inhibit apoptosis, promoting cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-fluorophenyl)benzoic Acid. Factors such as temperature, pH, and the presence of other molecules could impact the compound’s stability and its ability to bind to Bcl-2 . Additionally, the compound should be handled and stored properly to ensure its effectiveness. For instance, it should be kept in a dry, cool, and well-ventilated place .

生化学分析

Biochemical Properties

4-(3-fluorophenyl)benzoic Acid has been found to bind to Bcl-2, a protein that regulates cell death, with a KD value of 400 μM . This interaction suggests that 4-(3-fluorophenyl)benzoic Acid may play a role in biochemical reactions involving apoptosis or programmed cell death .

Cellular Effects

The interaction of 4-(3-fluorophenyl)benzoic Acid with Bcl-2 can influence various types of cells and cellular processes . By binding to Bcl-2, 4-(3-fluorophenyl)benzoic Acid may affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(3-fluorophenyl)benzoic Acid involves binding interactions with biomolecules such as Bcl-2 . This binding can lead to changes in gene expression and potentially influence enzyme activity .

Metabolic Pathways

特性

IUPAC Name |

4-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIGBFXZWSXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382216 | |

| Record name | 4-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1841-58-3 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 3'-fluorobiphenyl-4-carboxylic acid?

A: 3'-Fluorobiphenyl-4-carboxylic acid crystallizes in the monoclinic space group P21/c with four molecules per unit cell (Z=4). [] The structure was determined using X-ray diffraction and refined to an R-factor of 0.087. []

Q2: How does the molecular structure of 3'-fluorobiphenyl-4-carboxylic acid influence its packing in the crystal lattice?

A: The molecule of 3'-fluorobiphenyl-4-carboxylic acid is non-planar. [] Within the crystal lattice, the molecules form dimers through O-H...O hydrogen bonds with a length of 2.623 Å. [] These dimers further arrange themselves in a herringbone pattern. Interestingly, the fluorine atoms within this arrangement are positioned in layers parallel to the (001) plane. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。